molecular formula C26H28N2O4S B492911 N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide CAS No. 690643-30-2

N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide

Cat. No. B492911
M. Wt: 464.6g/mol
InChI Key: LBWMIIYIHSDMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide, commonly known as BMS-986165, is a small molecule drug that belongs to the class of compounds known as tyrosine kinase inhibitors. It was developed by Bristol Myers Squibb and is currently being investigated for its potential therapeutic applications.

Scientific Research Applications

Antitumor Applications

Sulfonamides have been evaluated in cell-based antitumor screens, revealing their potential as potent cell cycle inhibitors. Some compounds within this class have advanced to clinical trials due to their preliminary clinical activities. For instance, certain sulfonamides disrupt tubulin polymerization or cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, highlighting their potential in cancer therapy (Owa et al., 2002).

Antibacterial and Antifungal Activities

Novel chiral and achiral benzenesulfonamides have been prepared and evaluated for their antibacterial and antifungal activities. Some synthesized compounds showed promising in vitro anti-HIV and antifungal activities, indicating the versatility of sulfonamides in developing new therapeutic agents (Zareef et al., 2007).

Chemical Synthesis and Material Science

Sulfonamides play a significant role in chemical synthesis, offering pathways for creating diverse chemical structures. For example, sulfonated Schiff base copper(II) complexes derived from sulfonamides have been synthesized and applied as selective catalysts for the homogeneous peroxidative oxidation of alcohols, demonstrating the utility of sulfonamide derivatives in catalysis and material science applications (Hazra et al., 2015).

properties

IUPAC Name

N-[3-(4-benzylpiperidine-1-carbonyl)phenyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-32-24-11-6-12-25(19-24)33(30,31)27-23-10-5-9-22(18-23)26(29)28-15-13-21(14-16-28)17-20-7-3-2-4-8-20/h2-12,18-19,21,27H,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWMIIYIHSDMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide

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